ETRIMFOS ALCOHOL METABOLITE

概要

説明

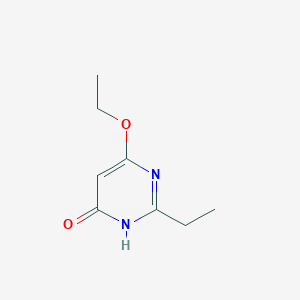

ETRIMFOS ALCOHOL METABOLITE is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a pyrimidine derivative characterized by a hydroxyl group at the 6th position, an ethoxy group at the 4th position, and an ethyl group at the 2nd position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ETRIMFOS ALCOHOL METABOLITE typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by alkylation and hydrolysis steps . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow multi-stage reactors to ensure high yield and purity. The process typically includes the use of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate to close the ring and form the oxypyrimidine .

化学反応の分析

Types of Reactions

ETRIMFOS ALCOHOL METABOLITE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or hydroxyl positions, often using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

科学的研究の応用

Chemical Properties and Toxicological Profile

Etrimfos has the chemical formula and is classified as a neurotoxin and an acetylcholinesterase inhibitor, which contributes to its effectiveness as an insecticide. The compound is highly toxic to aquatic life and bees but has moderate toxicity to humans when ingested . Understanding the metabolism of Etrimfos into its alcohol metabolite is crucial for assessing its environmental impact and safety profile.

Scientific Research Applications

-

Toxicological Studies :

- The alcohol metabolite of Etrimfos is significant in toxicological assessments due to its role in the compound's overall toxicity. Research indicates that metabolites can exhibit different toxicological profiles compared to their parent compounds. For instance, studies have shown that metabolites can contribute to oxidative stress and genotoxicity, which are vital considerations in evaluating the safety of pesticide residues in food .

-

Environmental Impact Assessments :

- Etrimfos and its metabolites are evaluated for their persistence in soil and water systems. The alcohol metabolite's behavior in various environmental conditions helps scientists understand the degradation pathways of Etrimfos, informing regulatory policies regarding pesticide use and environmental protection .

- Metabolomics :

Genotoxicity Assessment

A study conducted by the Committee on Mutagenicity of Chemicals investigated the genotoxic effects of ethanol and its metabolites, including those derived from compounds like Etrimfos. The findings highlighted that certain metabolites could induce DNA damage through reactive oxygen species, emphasizing the need for comprehensive risk assessments of pesticide metabolites .

Ecotoxicological Evaluations

Research published by the European Food Safety Authority (EFSA) included case studies on various organophosphate compounds, including Etrimfos. These studies evaluated dietary exposure limits and ecological risks associated with pesticide residues, reinforcing the importance of understanding both parent compounds and their metabolites in risk assessments .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | |

| Toxicity (Aquatic Life) | Very Toxic |

| Toxicity (Humans) | Moderately Toxic |

| Solubility | Low aqueous solubility; miscible with organic solvents |

| Persistence | Non-persistent in soils |

| Application Area | Description |

|---|---|

| Agricultural Use | Broad-range non-systemic insecticide |

| Environmental Monitoring | Assessment of soil and water contamination |

| Health Risk Assessment | Evaluation of dietary exposure limits |

作用機序

The mechanism of action of ETRIMFOS ALCOHOL METABOLITE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction . Additionally, its hydroxyl and ethoxy groups can participate in hydrogen bonding and other interactions that modulate its biological activity.

類似化合物との比較

Similar Compounds

2-Ethyl-4-methoxy-6-hydroxypyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.

2-Ethyl-4-ethoxy-5-hydroxypyrimidine: Hydroxyl group at the 5th position instead of the 6th.

2-Methyl-4-ethoxy-6-hydroxypyrimidine: Methyl group at the 2nd position instead of an ethyl group.

Uniqueness

ETRIMFOS ALCOHOL METABOLITE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

Etrimfos, also known as etrimphos, is an organophosphate insecticide that has been primarily used for pest control in agricultural settings. Its biological activity, particularly through its alcohol metabolite, has garnered attention due to its implications for human health and environmental safety. This article delves into the biological activity of the etrimfos alcohol metabolite, examining its mechanisms of action, toxicity profiles, and relevant case studies.

Overview of Etrimfos

Etrimfos functions as a neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine leads to overstimulation of the nervous system, resulting in various toxic effects. The compound has been classified as moderately hazardous to humans and is highly toxic to aquatic organisms and bees .

Metabolism and Biological Activity

Upon exposure, etrimfos undergoes metabolic transformation in the body, leading to the formation of various metabolites, including alcohol derivatives. These metabolites can exhibit distinct biological activities compared to the parent compound.

- Acetylcholinesterase Inhibition : The primary mechanism involves the inhibition of AChE, which disrupts neurotransmission and can lead to symptoms such as muscle spasms, respiratory distress, and potential fatality in cases of acute poisoning .

- Reactive Oxygen Species (ROS) : Etrimfos metabolites may induce oxidative stress by generating ROS, which can contribute to cellular damage and inflammation .

- Genotoxicity : Studies have indicated that alcohol metabolites may possess mutagenic properties, potentially leading to DNA damage and increased cancer risk .

Toxicity Profiles

The toxicity of etrimfos and its metabolites varies based on exposure routes (oral, dermal, inhalation) and dosages. The following table summarizes key toxicity data:

| Toxicity Parameter | Etrimfos | Alcohol Metabolite |

|---|---|---|

| LD50 (mg/kg) | 620 (oral) | Not specifically defined |

| Neurotoxic Effects | High | Moderate |

| Aquatic Toxicity (LC50) | 0.024 mg/L (fish) | Not available |

| Mutagenicity | Low | Potentially high |

Case Study 1: Occupational Exposure

A study involving agricultural workers exposed to etrimfos revealed significant neuropsychological outcomes linked to acute poisoning episodes. Symptoms included cognitive deficits and peripheral neuropathy, which were attributed to both direct exposure to etrimfos and its metabolites .

Case Study 2: Environmental Impact

Research on the environmental persistence of etrimfos indicated that while it is not persistent in soils, its metabolites can accumulate in aquatic systems, posing risks to non-target species such as fish and bees . The high toxicity levels observed in these organisms raise concerns about ecological balance and biodiversity.

Research Findings

Recent studies have focused on improving detection methods for etrimfos and its metabolites in biological samples. For instance, a microextraction strategy was developed for accurate determination using gas chromatography-mass spectrometry (GC-MS), highlighting advancements in analytical techniques that can help assess exposure levels more effectively .

特性

IUPAC Name |

4-ethoxy-2-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-9-7(11)5-8(10-6)12-4-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZSPSSHXIVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What factors influence the synthesis of 2-ethyl-4-ethoxy-6-hydroxypyrimidine, and how can its yield be optimized?

A1: [] The synthesis of 2-ethyl-4-ethoxy-6-hydroxypyrimidine, using propionitrile as the starting material, is influenced by several factors. These include the amount of catalyst used, the ratio of 2-ethyl-4,6-dihydroxypyrimidine to diethyl sulphate, the concentration of the alkali solution, and both the reaction time and temperature. Researchers found that using a catalyst amount of 6‰, a 1:1.15 ratio of 2-ethyl-4,6-dihydroxypyrimidine to diethyl sulphate, a 10% concentration of alkali solution, a reaction time of 6 hours, and a reaction temperature of 60°C resulted in an optimal yield of 80.2%.

Q2: What analytical techniques were employed to characterize 2-ethyl-4-ethoxy-6-hydroxypyrimidine and the final product, etrimfos?

A2: Researchers utilized a combination of analytical techniques to confirm the identity and purity of both the intermediate, 2-ethyl-4-ethoxy-6-hydroxypyrimidine, and the final product, etrimfos. [, ] These techniques included quantitative and qualitative analyses of the intermediate. For etrimfos, Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) were employed for identification and purity assessment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。